molecular formula C19H19FN4O2S B2395971 5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872848-41-4

5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

Cat. No. B2395971
CAS RN: 872848-41-4
M. Wt: 386.45
InChI Key: HBFJVOWADAWZGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” is a type of pyrimido[4,5-d]pyrimidine, which is a bicyclic [6 + 6] system . Pyrimido[4,5-d]pyrimidines have been studied for their chemistry and biological significance . They have been applied on a large scale in the medical and pharmaceutical fields .


Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidines is characterized by two fused pyrimidine rings . The specific molecular structure of “5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” was not detailed in the retrieved papers.


Chemical Reactions Analysis

Pyrimido[4,5-d]pyrimidines exhibit various chemical reactions due to the reactivities of the substituents linked to the ring carbon and nitrogen atoms . Specific chemical reactions involving “5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” were not found in the retrieved papers.


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimido[4,5-d]pyrimidines depend on their specific structure and substituents . The specific physical and chemical properties of “5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” were not found in the retrieved papers.

Scientific Research Applications

Anticancer Properties

The pyrimido[4,5-d]pyrimidine scaffold has shown promise as an anticancer agent. Researchers have explored its potential to inhibit tumor growth by targeting specific cellular pathways. Mechanistic studies indicate that this compound interferes with DNA replication and repair processes, leading to apoptosis (programmed cell death) in cancer cells .

Anti-inflammatory Activity

The pyrimido[4,5-d]pyrimidine derivatives exhibit anti-inflammatory effects. They can modulate immune responses by inhibiting pro-inflammatory cytokines and enzymes. These compounds may find applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel diseases .

Antiviral Applications

Researchers have investigated the antiviral properties of pyrimido[4,5-d]pyrimidines. These compounds can inhibit viral replication by targeting essential enzymes or viral proteins. Their potential against RNA viruses (such as HIV and hepatitis C virus) and DNA viruses (such as herpes simplex virus) is of interest .

Neuroprotective Effects

Pyrimido[4,5-d]pyrimidines have been studied for their neuroprotective properties. They may enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. These features make them potential candidates for treating neurodegenerative disorders like Alzheimer’s disease and Parkinson’s disease .

Antibacterial Agents

The bicyclic pyrimido[4,5-d]pyrimidines have demonstrated antibacterial activity against both Gram-positive and Gram-negative bacteria. Researchers have explored their use as novel antibiotics, especially in the context of drug-resistant bacterial strains .

Potential as Kinase Inhibitors

Certain pyrimido[4,5-d]pyrimidine analogs exhibit kinase inhibitory activity. Kinases play crucial roles in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. These compounds may serve as targeted therapies by selectively inhibiting specific kinases involved in disease progression .

Safety And Hazards

The safety and hazards associated with pyrimido[4,5-d]pyrimidines depend on their specific structure and substituents . The specific safety and hazards of “5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” were not found in the retrieved papers.

Future Directions

The future directions for the study of pyrimido[4,5-d]pyrimidines include further exploration of their synthesis methods, reactivities, biological applications, and mechanisms of action . This will help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components . The specific future directions for “5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione” were not found in the retrieved papers.

properties

IUPAC Name

5-cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19FN4O2S/c1-23-16-14(18(25)24(2)19(23)26)17(27-13-8-3-4-9-13)22-15(21-16)11-6-5-7-12(20)10-11/h5-7,10,13H,3-4,8-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFJVOWADAWZGM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)F)SC4CCCC4)C(=O)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Cyclopentylsulfanyl-7-(3-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione

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